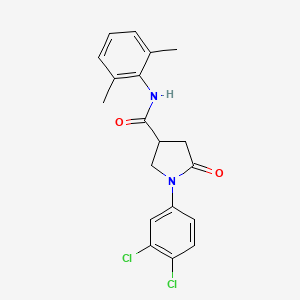
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H18Cl2N2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0745332 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polyamides and Polymer Chemistry
Polyamides Synthesis and Characterization : Research by Faghihi and Mozaffari (2008) introduced the synthesis of new polyamides through the direct polycondensation of 2,5-bis[(4-carboxyanilino)carbonyl]pyridine with aromatic diamines. These polyamides, characterized by their high yield, inherent viscosities, and excellent solubility in polar solvents, are significant for their potential applications in advanced material sciences due to their thermal stability and chemical properties Faghihi & Mozaffari, 2008.
Chemical Synthesis and Reactivity
Aromatic Polyamides with Nitrile and Imide Units : Choi and Jung (2004) synthesized new aromatic polyamides containing n-alkylphenylimide units, demonstrating enhanced thermal stability and solubility. The presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains in these polymers suggests their utility in high-performance materials Choi & Jung, 2004.
Advanced Material Applications
Electrochromic Aromatic Polyamides : Chang and Liou (2008) developed novel aromatic polyamides with pendant 4,4′-dimethoxy-substituted triphenylamine units, showcasing their electrochromic properties. These polymers, which can be solution-cast into flexible films, exhibit strong UV-vis absorption and photoluminescence, indicating their potential in electrochromic devices and organic electronics Chang & Liou, 2008.
Heterocyclic Compound Synthesis
Enaminonitriles in Heterocyclic Synthesis : Fadda et al. (2012) explored the utility of enaminonitriles in synthesizing various heterocyclic derivatives, demonstrating the versatility of these compounds in generating biologically active molecules. This work underscores the significance of enaminonitriles in medicinal chemistry and the development of novel therapeutic agents Fadda, Etman, El-Seidy, & Elattar, 2012.
Fluorescent and Light-Emitting Materials
Blue Light-Emitting Polyamides : Hamciuc et al. (2015) synthesized new polyamides and poly(amide-imide)s containing a 1,3,4-oxadiazole ring, showcasing their application as blue light-emitting materials. These polymers exhibit high thermal stability, good solubility, and strong fluorescence, highlighting their potential in optoelectronic applications Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-11-4-3-5-12(2)18(11)22-19(25)13-8-17(24)23(10-13)14-6-7-15(20)16(21)9-14/h3-7,9,13H,8,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBRXEYCNHTYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4014050.png)

![4-[1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4014057.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-furylmethyl)piperazine oxalate](/img/structure/B4014062.png)

![3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B4014078.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B4014079.png)
![N-(4-bromophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4014082.png)
![N-(4-acetylphenyl)-2-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}butanamide](/img/structure/B4014098.png)
![(3-Fluorophenyl)-[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B4014102.png)
![N-(9-oxo-9H-fluoren-4-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B4014104.png)
